

Technical Guide: Structural Characterization of 4-Bromo-3-chlorobenzhydrazide

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Compound of Interest

Compound Name:	4-Bromo-3-chlorobenzhydrazide
CAS No.:	148993-19-5
Cat. No.:	B140335

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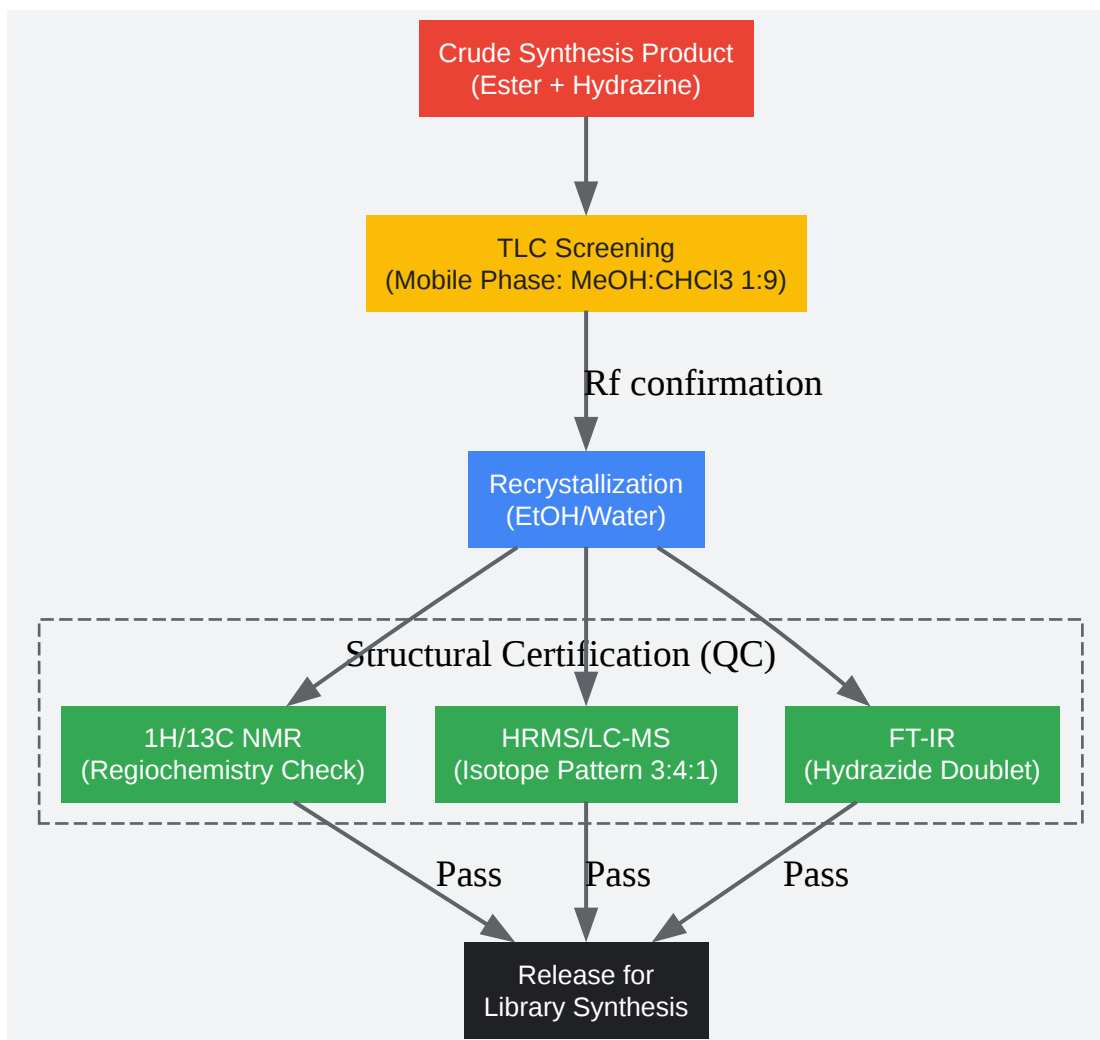
Executive Summary & Pharmacophore Context

4-Bromo-3-chlorobenzhydrazide (CAS: 205672-24-8) represents a critical intermediate in the synthesis of bioactive heterocycles, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles utilized in oncology and antimicrobial research. Its structural integrity hinges on two factors: the regiochemical stability of the halogenated aromatic core (3-Cl, 4-Br) and the nucleophilic reactivity of the hydrazide motif (-CONHNH₂).

This guide outlines a self-validating characterization workflow. Unlike standard alkyl hydrazides, the electron-withdrawing nature of the 3,4-dihalo substitution pattern significantly alters the spectroscopic signature of the carbonyl and amide protons, requiring precise analytical parameters.

Analytical Workflow

The following directed acyclic graph (DAG) illustrates the logical flow from crude isolation to structural certification.



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Caption: Integrated workflow for the purification and validation of **4-Bromo-3-chlorobenzhydrazide**.

Spectroscopic Profiling (The Core)

Nuclear Magnetic Resonance (NMR)

The 3-Cl, 4-Br substitution pattern creates a distinct non-symmetric aromatic environment. The lack of symmetry eliminates peak equivalency, resulting in three distinct aromatic signals.

Protocol:

- Solvent: DMSO-d₆ (CDCl₃ is often insufficient for polar hydrazides).

- Concentration: 10-15 mg in 0.6 mL.
- Reference: Residual DMSO quintet at 2.50 ppm.

Predicted ^1H NMR Assignment (400 MHz, DMSO- d_6):

Proton	Chemical Shift (δ ppm)	Multiplicity	Coupling (Hz)	Structural Insight
-CONH-	9.80 – 10.00	Singlet (Broad)	-	Downfield due to amide resonance and EWG halogens.
-NH ₂	4.50 – 4.60	Broad Singlet	-	Exchangeable with D ₂ O. Integration must be 2H.
Ar-H2	7.95 – 8.05	Doublet (d)	$J \approx 2.0$	Critical: Most deshielded due to flanking Cl and C=O. Small meta-coupling to H6.
Ar-H6	7.75 – 7.85	Doublet of Doublets (dd)	$J \approx 8.4, 2.0$	Ortho-coupling to H5; Meta-coupling to H2.
Ar-H5	7.60 – 7.70	Doublet (d)	$J \approx 8.4$	Ortho to Br. Shielded relative to H2/H6.

Expert Insight: The "fingerprint" of this molecule is the H2 proton. It appears as a sharp doublet with a small coupling constant ($J \sim 2$ Hz) at the most downfield aromatic position. If this peak is a triplet or large doublet, your halogen regiochemistry is incorrect (e.g., 4-bromo-2-chloro isomer).

Mass Spectrometry (Isotope Pattern Analysis)

For halogenated compounds, the molecular ion peak (

) is defined by the natural abundance of isotopes.

- Bromine: $^{79}\text{Br} : ^{81}\text{Br} \approx 1:1$ ^[1]
- Chlorine: $^{35}\text{Cl} : ^{37}\text{Cl} \approx 3:1$

The "3:4:1" Rule: Unlike simple organics, **4-Bromo-3-chlorobenzhydrazide** will display a triad of molecular ion peaks separated by 2 mass units.

- M (248 m/z): Contains $^{79}\text{Br} + ^{35}\text{Cl}$. Relative Intensity: ~3
- M+2 (250 m/z): Contains ($^{81}\text{Br} + ^{35}\text{Cl}$) AND ($^{79}\text{Br} + ^{37}\text{Cl}$). Relative Intensity: ~4
- M+4 (252 m/z): Contains $^{81}\text{Br} + ^{37}\text{Cl}$. Relative Intensity: ~1

Protocol: Run in ESI+ (Electrospray Ionization) mode. Expect

and

adducts. The 3:4:1 pattern must be conserved in the adducts.

Vibrational Spectroscopy (FT-IR)

IR is the primary tool for confirming the conversion of the ester precursor to the hydrazide.

Functional Group	Wavenumber (cm ⁻¹)	Mode Description	Validation Criteria
Hydrazide NH ₂	3300 – 3450	Sym/Asym Stretching	Must appear as a doublet. A single broad peak suggests moisture or hydrolysis.
Amide I (C=O)	1640 – 1660	Stretching	Lower frequency than ester precursor (~1720 cm ⁻¹) due to resonance.
Amide II (N-H)	1530 – 1550	Bending	Confirms secondary amide structure.
C-Cl / C-Br	600 – 800	Stretching	Fingerprint region verification.

Solid-State Characterization (XRD & Thermal)

X-Ray Diffraction (XRD) Logic

While a specific single-crystal structure for the free hydrazide may require generation, analogous halogenated benzhydrazides crystallize in monoclinic systems (typically space group P2₁/c).

- Packing Force: The crystal lattice is stabilized by intermolecular hydrogen bonds:
.
- Self-Validation: If the melting point is sharp but the solubility is unexpectedly low in DMSO, check for polymorphism or hydrate formation using Powder XRD (PXRD).

Thermal Analysis (DSC)

- Melting Point: Expected range 150–170°C (higher than corresponding esters due to H-bonding).

- Purity Check: A sharp endotherm (<2°C range) in Differential Scanning Calorimetry (DSC) confirms purity. A broad peak indicates residual solvent or isomer mixtures.

Experimental Protocol: Synthesis & Purification

This protocol is designed to minimize diacylhydrazine byproducts.

- Reagents: 4-Bromo-3-chlorobenzoic acid methyl ester (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), Ethanol (Abs).
- Reflux: Dissolve ester in ethanol. Add hydrazine hydrate dropwise at RT. Heat to reflux for 4–6 hours.
- Monitoring: TLC (CHCl₃:MeOH 9:1). Product () is much more polar than ester ().
- Isolation: Cool to 0°C. The hydrazide precipitates as a white/off-white solid.
- Wash: Filter and wash with cold 50% ethanol (removes excess hydrazine) followed by hexanes (removes unreacted ester).
- Drying: Vacuum dry at 45°C. Warning: High heat (>80°C) can cause cyclization or decomposition.

References

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Sources

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